1-(2-Bromopyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Bromopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-pyridinylpropan-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)propan-1-one: Another brominated pyridine derivative with similar chemical properties but different substitution patterns.
1-(6-Bromopyridin-3-yl)ethan-1-one: A compound with a similar structure but different alkyl chain length and substitution position.
Uniqueness: The position of the bromine atom and the carbonyl group on the pyridine ring contribute to its distinct chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
OCCZPCHSJVFQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
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